![molecular formula C12H16O2 B589253 6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 CAS No. 1794737-30-6](/img/structure/B589253.png)
6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11
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Description
“6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is a deuterated form of the organic compound “6-Cyclohexyl-4-methyl-2H-pyran-2-one”. It has a molecular formula of C13D11O2 and a molecular weight of 208.31 g/mol . This compound is primarily used in the field of NMR spectroscopy as a reference standard for the analysis of other organic compounds .
Molecular Structure Analysis
The molecular structure of “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The compound also contains a cyclohexyl group and a methyl group attached to the pyran ring .Chemical Reactions Analysis
While specific chemical reactions involving “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” are not available, the non-deuterated form has been used in the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines through 1,3-dipolar cycloadditions and reactions with β-dicarbonyl compounds.Physical And Chemical Properties Analysis
“6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is a colorless liquid with a boiling point of 305-306°C . It has a density of 1.1±0.1 g/cm³, a boiling point of 332.2±11.0 °C at 760 mmHg, and a flash point of 137.5±16.7 °C . The compound has a molar refractivity of 54.4±0.3 cm³ and a molar volume of 176.7±3.0 cm³ .Future Directions
The primary usage of “6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11” is in the field of NMR spectroscopy, where it is used as a reference standard in the analysis of other organic compounds . Its deuterated form allows for more precise measurements and accurate analysis of the chemical properties of other molecules, making it an essential tool for researchers in this field . Future research may explore its potential applications in other areas of organic chemistry.
properties
IUPAC Name |
4-methyl-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKRKAFTZYODFF-WOHCQCBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)O2)C)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-4-methyl-2H-pyran-2-one-d11 |
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